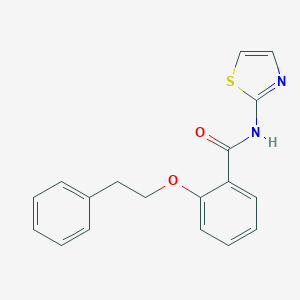![molecular formula C22H20N2O2 B268352 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B268352.png)
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as MICA, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. MICA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been the subject of numerous studies investigating its potential as a cancer treatment.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves its inhibition of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to its inhibition of CK2, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the death of cancer cells. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has several advantages as a research tool, including its specificity for CK2 and its ability to induce cell death in cancer cells. However, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide also has limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. Another area of interest is the investigation of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to optimize the synthesis and delivery methods of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide for use in clinical trials.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(methylanilino)benzamide to form the desired product, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. The synthesis of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been optimized and improved over time, with various modifications made to increase yield and purity.
Applications De Recherche Scientifique
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been extensively studied in the context of cancer research, with numerous studies investigating its potential as a therapeutic agent. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in a variety of cancer types, including breast cancer, lung cancer, and melanoma. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-methyl-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-6-7-11-20(16)21(25)23-18-14-12-17(13-15-18)22(26)24(2)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,23,25) |
Clé InChI |
UONSSCYDBMRABF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)